3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one
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Overview
Description
3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one is an organic compound characterized by the presence of a nitrophenyl group and a thienyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one largely depends on its interaction with biological targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thienyl group can enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one: Lacks the thienyl group, which may affect its reactivity and biological activity.
3-(4-Nitrophenyl)-1-(2-furyl)-2-propen-1-one: Contains a furan ring instead of a thienyl ring, potentially altering its electronic properties and reactivity.
Uniqueness: 3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one is unique due to the presence of both nitrophenyl and thienyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and biological applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C13H9NO3S |
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Molecular Weight |
259.28 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H/b8-5+ |
InChI Key |
RPDSMZSHZPMPDV-VMPITWQZSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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